7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound with the molecular formula C19H18N2O5S. This compound is notable for its unique structure, which includes a chromene core, a sulfamoylphenyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide in a mixture of acetic acid and ethanol. This reaction yields methyl (2Z)-4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates, which can then be further reacted with ninhydrin in glacial acetic acid to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfamoylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of anti-inflammatory or anticancer properties.
Mechanism of Action
The exact mechanism of action for 7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and chromene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-[(4-sulfamoylphenyl)amino]but-2-enoates: These compounds share a similar sulfamoylphenyl group and exhibit comparable chemical reactivity.
2-cyano-N-(4-sulfamoylphenyl)acetamides: These compounds also contain a sulfamoylphenyl group and are used in similar synthetic applications.
Uniqueness
7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O5S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O5S/c1-12-2-7-15-16(22)11-18(26-17(15)10-12)19(23)21-9-8-13-3-5-14(6-4-13)27(20,24)25/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H2,20,24,25) |
InChI Key |
GALWRIKXWRMVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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